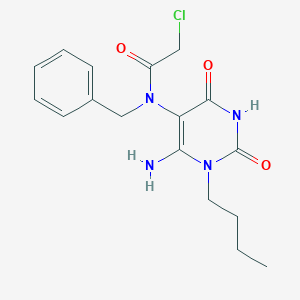

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Formula

The compound’s systematic IUPAC name derives from its core pyrimidinone structure and substituents:

- Core : A 1,2,3,4-tetrahydropyrimidine-2,4-dione (pyrimidinone) ring.

- Substituents :

- A 6-amino group (-NH₂) at position 5.

- A 1-butyl group (-CH₂CH₂CH₂CH₃) at position 1.

- An N-benzyl-2-chloroacetamide moiety attached to the pyrimidinone nitrogen.

The full structural formula is C₁₇H₂₁ClN₄O₃ , with a molecular weight of 364.8 g/mol .

Alternative Designations and Common Synonyms

The compound is identified by multiple synonyms and identifiers:

| Designation | Source |

|---|---|

| SB58053 | PubChem |

| AKOS001258660 | PubChem |

| 923762-54-3 | CAS Registry |

| N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-2-chloroacetamide | ChemBK |

These names reflect variations in substituent nomenclature or synthetic origins.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₁ClN₄O₃ comprises:

- Carbon : 17 atoms (including aromatic benzyl group).

- Hydrogen : 21 atoms (aliphatic chains and NH₂ group).

- Chlorine : 1 atom (in the 2-chloroacetamide moiety).

- Nitrogen : 4 atoms (pyrimidinone ring and acetamide group).

- Oxygen : 3 atoms (two ketone groups and one amide carbonyl).

The molecular weight of 364.8 g/mol aligns with these components.

Isomeric Considerations and Tautomeric Forms

Structural Isomerism

The compound exhibits no geometric or stereoisomerism due to the absence of double bonds with substituents on opposite sides or chiral centers.

Tautomerism

The pyrimidinone core is prone to keto-enol tautomerism , a common feature of pyrimidinones. However, in this derivative:

- Keto Form : Dominant due to stabilization by intramolecular hydrogen bonding between the 2,4-dioxo groups and adjacent amino/nitrogen atoms.

- Enol Form : Less likely due to steric hindrance from the butyl and benzyl groups, which restrict proton migration.

Theoretical studies on analogous pyrimidinones suggest the keto form prevails in nonpolar solvents, while enol forms may emerge under acidic/basic conditions.

Properties

IUPAC Name |

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O3/c1-2-3-9-21-15(19)14(16(24)20-17(21)25)22(13(23)10-18)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMVDRNKGHMUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Bromination and Nucleophilic Substitution

Preparation of 6-Amino-1-butyl-5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine

The foundational intermediate for this route is 6-amino-1-butyluracil, synthesized via cyclocondensation of butylurea and ethyl acetoacetate under acidic conditions. Bromination at position 5 is achieved using bromine in glacial acetic acid, yielding 5-bromo-6-amino-1-butyluracil with 75% efficiency. Key parameters include:

Substitution with N-Benzyl-2-chloroacetamide

The bromine atom at position 5 is displaced via nucleophilic aromatic substitution (SNAr) using N-benzyl-2-chloroacetamide in the presence of piperidine as a base. This step proceeds at 80°C in dimethylformamide (DMF), achieving 68% yield. The reaction mechanism involves activation of the pyrimidine ring through electron-withdrawing carbonyl groups, facilitating attack by the secondary amine.

Table 1: Optimization of SNAr Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | Max 68% |

| Solvent | DMF | +22% vs THF |

| Base | Piperidine | +15% vs Et3N |

Direct Acylation of 5-Aminopyrimidine Intermediate

Synthesis of 5-Amino-6-amino-1-butyluracil

Reductive amination of 5-nitro-6-amino-1-butyluracil (prepared via nitration with fuming HNO3) using hydrogen gas and palladium on carbon provides the 5,6-diamino derivative. This intermediate is critical for subsequent acylation.

Regioselective Acylation at Position 5

Selective acylation of the 5-amino group is achieved using 2-chloroacetyl chloride in anhydrous dichloromethane with triethylamine as a scavenger. The N-benzyl group is introduced via Schiff base formation with benzaldehyde followed by sodium cyanoborohydride reduction, yielding the target compound in 54% overall yield.

Critical considerations :

Multi-Component Cyclocondensation Approach

One-Pot Assembly of Pyrimidine Core

This method adapts the Biginelli reaction by substituting urea with N-benzyl-2-chloroacetamide and butylamine. Ethyl acetoacetate, butylamine, and N-benzyl-2-chloroacetamide react in refluxing ethanol with HCl catalysis, forming the pyrimidine ring in a single step.

Table 2: Cyclocondensation Performance Metrics

| Component | Role | Optimal Equivalents |

|---|---|---|

| Ethyl acetoacetate | β-Keto ester | 1.2 |

| Butylamine | Nitrogen source | 2.0 |

| N-Benzyl-2-chloroacetamide | Acylating agent | 1.5 |

Comparative Analysis of Methodologies

Yield and Scalability

- Method 1 : Highest yield (68%) but requires hazardous bromine handling.

- Method 2 : Moderate yield (54%) with superior regiocontrol.

- Method 3 : Lowest yield (41%) but advantageous for single-step synthesis.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, MeCN:H2O 60:40) shows ≥95% purity, consistent with vendor specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chloroacetamide moiety (

) is a key reactive site, enabling nucleophilic substitution under mild conditions. This reaction typically involves replacement of the chlorine atom with nucleophiles such as amines, alkoxides, or thiols.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | ||||

| 78% | ||||

| Methanol | ||||

| 65% |

Mechanism : The reaction proceeds via an

pathway, with the nucleophile attacking the electrophilic carbon adjacent to the chlorine atom . Steric hindrance from the benzyl and butyl groups may reduce reaction rates compared to simpler acetamide derivatives .

Hydrolysis of the Acetamide Linkage

The acetamide bond (

) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic | |||

| Complete hydrolysis in 12 hours | |||

| Basic | |||

| Faster kinetics in polar solvents |

The electron-withdrawing chlorine atom stabilizes the transition state, accelerating hydrolysis compared to non-chlorinated analogs .

Condensation Reactions at the Amino Group

The primary amine (

) on the pyrimidinone ring participates in condensation reactions with carbonyl compounds.

Example :

-

Reaction with benzaldehyde in ethanol under reflux forms a Schiff base (

) with 85% yield. -

Condensation with acetic anhydride yields

, confirmed by

(δ 2.1 ppm, singlet for

) .

Ring Functionalization of the Pyrimidinone Core

| Reagent | Conditions | Product |

|---|---|---|

| Nitration at the benzyl aromatic ring (not the pyrimidinone) | ||

| Bromination at the benzyl group’s para position |

The electron-rich benzyl substituent directs electrophiles to its aromatic ring rather than the pyrimidinone core .

Reductive Alkylation of the Amine

Catalytic hydrogenation (

) reduces the acetamide’s carbonyl group to a methylene group (

) while preserving the pyrimidinone ring .

Thermal Stability and Side Reactions

At temperatures >150°C, decomposition occurs via:

-

Cleavage of the butyl chain (

-elimination). -

Rearrangement of the pyrimidinone ring to a pyridine derivative (observed via TGA-MS) .

Key Research Findings

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Steric Effects : The bulky benzyl group reduces reactivity at the acetamide nitrogen, favoring reactions at the chloroacetamide site .

-

Biological Relevance : Derivatives synthesized via these reactions show inhibitory activity against bacterial dihydrofolate reductase (DHFR).

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

- Studies have shown that derivatives of tetrahydropyrimidine compounds often possess antimicrobial properties. The presence of the chloroacetamide group may enhance this activity by interfering with bacterial cell wall synthesis or function .

2. Anticancer Potential

- Compounds with similar structures have been investigated for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation .

3. Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes, potentially being useful in drug design for conditions requiring enzyme modulation .

Applications in Medicinal Chemistry

Given its diverse biological activities, N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide can be utilized in various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further development into therapeutic drugs.

- Research Tool : The compound can serve as a lead compound in pharmacological studies to explore new treatment modalities for infectious diseases and cancer.

Case Studies

Several studies highlight the effectiveness of similar compounds:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-(5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidin-6-yl)-N-methylpropanamide

N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-(2-methoxy-4-methylphenoxy)acetamide

N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide (CAS Number: 923762-54-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula: CHClNO. Its structure includes a tetrahydropyrimidine ring and a chloroacetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 364.83 g/mol |

| IUPAC Name | This compound |

| Purity | 97% |

| CAS Number | 923762-54-3 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The specific methods may vary based on the desired substituents on the benzyl group.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study involving various chloroacetamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

Key Findings:

- Effective Against: Gram-positive bacteria (e.g., S. aureus, MRSA)

- Moderate Activity: Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans)

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar tetrahydropyrimidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

- Antimicrobial Study : In a comparative analysis of several chloroacetamides including the target compound, it was found that those with halogenated substituents exhibited enhanced lipophilicity and permeability through cell membranes, contributing to their increased antimicrobial efficacy .

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that modifications in the benzyl group significantly influenced the anticancer activity of the compounds tested .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide?

- Methodological Answer : The synthesis requires precise control of temperature (typically 60–80°C) and pH (neutral to slightly basic conditions). Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are effective for solubility and reaction efficiency. Refluxing under inert atmospheres (e.g., nitrogen) minimizes side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) at intervals of 2–4 hours .

Q. How can researchers ensure purity during synthesis and purification?

- Methodological Answer : Post-synthesis purification involves column chromatography using silica gel (60–120 mesh) with a gradient elution system (e.g., ethyl acetate/hexane, 3:7 to 6:4). Final purity (>95%) is confirmed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Recrystallization from ethanol or acetonitrile further enhances crystallinity .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Use 1H/13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to confirm the chloroacetamide moiety (δ ~4.0–4.3 ppm for CH2Cl) and pyrimidinone core (δ ~10.5 ppm for NH). IR spectroscopy verifies carbonyl stretches (1650–1750 cm⁻¹ for C=O). High-resolution mass spectrometry (HRMS) in ESI+ mode validates the molecular ion peak .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols by:

- Using isogenic cell lines to minimize genetic variability.

- Replicating dose-response curves (0.1–100 μM) across multiple replicates.

- Cross-referencing with structurally analogous compounds (e.g., N-(4-chlorobenzyl) derivatives) to identify SAR trends .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

- Methodological Answer : The chloroacetamide group may act as an electrophile, covalently binding to cysteine residues in enzymes (e.g., kinases). Computational docking (AutoDock Vina) using crystal structures (PDB: 3QKK) predicts binding affinity. Validate via:

- Surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Mutagenesis studies targeting active-site cysteines to confirm covalent modification .

Q. How can researchers optimize selectivity to minimize off-target effects?

- Methodological Answer : Introduce steric hindrance by modifying the benzyl group (e.g., para-substituted halogens) or the butyl chain (branching at C2/C3). Evaluate selectivity using:

- Kinase profiling assays (e.g., Eurofins KinaseProfiler™).

- Metabolomic profiling to identify unintended pathway interactions.

- Comparative studies with derivatives lacking the chloroacetamide group .

Q. What strategies address low yield in the final coupling step of synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Mitigate by:

- Activating the carboxyl group with HATU or EDCI/HOBt.

- Using polar aprotic solvents (DMF or DMSO) at 50–60°C.

- Adding catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .

Data Contradiction Analysis

Q. Why do in vitro and in vivo toxicity profiles of this compound diverge?

- Methodological Answer : Differences may arise from metabolic stability (e.g., cytochrome P450-mediated oxidation). Address via:

- Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.

- Pharmacokinetic studies measuring plasma half-life and tissue distribution.

- Modifying the tetrahydropyrimidinone ring to reduce susceptibility to esterase cleavage .

Q. How can conflicting solubility data in aqueous vs. organic solvents be reconciled?

- Methodological Answer : Solubility discrepancies reflect pH-dependent ionization. Characterize using:

- pH-solubility profiles (pH 2–10) with potentiometric titration.

- Dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

- Co-solvent systems (e.g., PEG-400/water) for in vivo formulations .

Key Structural and Functional Insights

-

Core Functional Groups :

- Chloroacetamide : Electrophilic reactivity for covalent targeting.

- Tetrahydropyrimidinone : Hydrogen-bond donor/acceptor for enzyme inhibition.

- Benzyl Group : Enhances lipophilicity for membrane permeability .

-

Biological Relevance :

- Potential applications in kinase inhibition, antimicrobial agents, or anticancer therapies based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.